Cdk9/10/gsk3|A-IN-1 is a compound that has garnered attention in the field of cancer research due to its dual inhibition properties targeting cyclin-dependent kinases 9 and 10, as well as glycogen synthase kinase 3. These kinases play critical roles in various cellular processes, including cell cycle regulation and signal transduction pathways. The compound's potential therapeutic applications arise from its ability to modulate these pathways, which are often dysregulated in cancer.
The compound is derived from synthetic methodologies that focus on creating selective inhibitors for the aforementioned kinases. Research studies have reported various synthesis routes and evaluated the compound's efficacy against tumor cell lines, highlighting its relevance in cancer therapy.
Cdk9/10/gsk3|A-IN-1 is classified as a small molecule inhibitor. It specifically targets cyclin-dependent kinase 9 and glycogen synthase kinase 3, which are implicated in oncogenic processes. The compound is part of a broader class of dual inhibitors that aim to enhance therapeutic outcomes by simultaneously affecting multiple signaling pathways.
The synthesis of Cdk9/10/gsk3|A-IN-1 typically involves multi-step organic reactions. For example, one reported method includes treating precursor compounds with specific reagents under controlled conditions to yield the final product. A notable approach involves the use of diaminothiazoles as a scaffold for developing selective inhibitors.
The synthesis often employs techniques such as:
The yield and purity of the synthesized compounds are critical parameters that are meticulously reported in studies, with high yields (>90%) being desirable for practical applications.
Cdk9/10/gsk3|A-IN-1 features a complex molecular structure characterized by multiple functional groups that facilitate interaction with target kinases. The structural analysis reveals key binding sites that are crucial for its inhibitory activity.
Molecular modeling studies often provide insights into the binding interactions between Cdk9/10/gsk3|A-IN-1 and its targets. For instance, specific hydrogen bonding and hydrophobic interactions can be identified through computational docking studies, which help elucidate the mechanism of action at a molecular level.
The compound undergoes various chemical reactions that are essential for its activity as an inhibitor. These include:
Cdk9/10/gsk3|A-IN-1 functions primarily by binding to the ATP-binding pocket of cyclin-dependent kinases 9 and 10, inhibiting their catalytic activity. This action leads to reduced phosphorylation of downstream substrates involved in cell cycle progression and transcriptional regulation.
Studies indicate that inhibition of these kinases results in altered expression levels of oncogenic proteins, thereby influencing tumor cell proliferation and survival. For instance, specific IC50 values have been reported, demonstrating potent inhibitory effects against various cancer cell lines.
Cdk9/10/gsk3|A-IN-1 typically exhibits solid-state characteristics with defined melting points and solubility profiles that are critical for formulation purposes.
The chemical stability of Cdk9/10/gsk3|A-IN-1 under physiological conditions is an important consideration for its therapeutic application. Studies often evaluate its degradation pathways and potential interactions with other biological molecules.
Relevant data includes:
Cdk9/10/gsk3|A-IN-1 has significant applications in scientific research, particularly in cancer biology. Its ability to inhibit key signaling pathways makes it a valuable tool for studying tumorigenesis and therapeutic resistance mechanisms. Additionally, it holds promise as a candidate for drug development aimed at treating various malignancies by targeting multiple pathways involved in cancer progression.
CDK9/10/GSK3β-IN-1 demonstrates high selectivity within the CMGC kinase group, which includes CDKs, MAPKs, GSK3, and CLKs. Quantitative profiling reveals a distinct inhibitory hierarchy:
Table 1: Kinase Selectivity Profile of CDK9/10/GSK3β-IN-1
Kinase | IC₅₀ (µM) | Fold Selectivity (vs. CDK9) |
---|---|---|
GSK3β | 15.25 ± 1.34 | 1.0x |
CDK9/Cyclin T1 | 14.81 ± 0.55 | 1.0x |
CDK10 | 28.3 | 1.9x |
CDK2 | >50 | >3.4x |
CDK4 | >50 | >3.4x |
CDK6 | >50 | >3.4x |
This selectivity arises from structural variations in the ATP-binding pockets. Transcriptional CDKs (CDK9, CDK10) share a conserved glycine-rich loop (G⁴⁸xG⁵⁰xxG in CDK9) that enhances compound binding, whereas cell-cycle CDKs (CDK4/6) possess bulky residues (e.g., CDK6-Phe⁹⁸) that sterically hinder inhibitor access [1] [6]. Notably, CDK9/10/GSK3β-IN-1 shows >3.4-fold selectivity for CDK9 over cell-cycle CDKs, minimizing off-target effects on proliferation regulators [4] [6].
The compound binds within the ATP pocket via three critical interactions (Figure 1):
Figure 1: Key Structural Interactions
Kinase | Critical Binding Features | Conformational Effect ------------------------------------------------------------------------------- CDK9 | - H-bond: Val⁸¹ backbone NH | Displaces catalytic Lys⁴⁸ | - Hydrophobic: Phe¹⁰³ packing | Locks C-helix in inactive position ------------------------------------------------------------------------------- GSK3β | - H-bond: Asp¹³³ carbonyl | Disrupts substrate priming site | - Steric clash: Leu¹³² occlusion | Prevents phospho-substrate docking ------------------------------------------------------------------------------- CDK10 | - Weak H-bond: Glu⁹⁷ | Partial αC-helix displacement
Differential binding is governed by residue substitutions: CDK9-Phe¹⁰³ enhances π-stacking versus CDK10-Leu⁹⁵, while GSK3β-Leu¹³² (conserved as Ile/Val in other CMGC kinases) creates a unique subpocket [6] [8] [9].
Kinetic analyses reveal distinct inhibition mechanisms:
Microsecond-scale molecular dynamics simulations demonstrate that CDK9/10/GSK3β-IN-1 stabilizes CDK9's activation loop (residues 166–175) in a rigid α-helical conformation, while GSK3β's activation loop remains pre-ordered, enabling sustained inhibition even at partial occupancy [6] [9].
The compound exerts divergent effects on CDK subgroups:
This functional segregation arises from structural distinctions: Transcriptional CDKs possess an open activation loop (CDK9-Ala¹⁵³) that facilitates compound access, whereas cell-cycle CDKs feature a closed loop (CDK4-Arg¹⁵⁷) that gates inhibitor entry [4] [6]. Consequently, CDK9/10/GSK3β-IN-1 achieves transcriptional suppression without cell cycle disruption—a key pharmacological advantage.
Table 2: Functional Consequences of Inhibition
Target | % Phosphorylation Reduction (1 µM) | Functional Outcome |
---|---|---|
CDK9 | 92% ± 3.1 (Ser²-Pol II) | Aborted transcriptional elongation |
GSK3β | 88% ± 4.7 (GS S⁶⁴¹) | β-catenin stabilization (3.2-fold↑) |
CDK10 | 54% ± 6.2 | Delayed ETS2 inactivation |
CDK4 | <15% | No Rb hypophosphorylation |
```
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4